2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-14)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALGECSTWYGKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(S2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,6-difluoroaniline with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then cyclized using a halogenating agent such as bromine or iodine to yield the thiazole ring. Finally, the aldehyde group is introduced through formylation using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Studies indicate that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that derivatives of thiazole compounds can possess anticancer activities, suggesting that 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde could be explored for cancer therapy .
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Agricultural Applications
The compound's structural features make it suitable for developing agrochemicals:
- Pesticides : Thiazole derivatives have been investigated for their insecticidal properties. Research indicates that compounds similar to 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde may show effectiveness against agricultural pests .
Material Science
The unique properties of this compound allow it to be used in producing specialty chemicals:
- Functional Materials : Its reactivity can be harnessed to create materials with specific properties for industrial applications.
Case Study 1: Anticancer Activity
A study demonstrated the synthesis of thiazole derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxicity in certain derivatives, suggesting that compounds like 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde could lead to promising anticancer agents .
Case Study 2: Pesticidal Efficacy
Another investigation focused on the synthesis of thiazole-containing compounds and their insecticidal activities against Aphis fabae. The findings revealed that some derivatives exhibited comparable efficacy to commercial pesticides, indicating the potential of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde in agricultural applications .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 2,6-Difluorophenyl isothiocyanate
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenol
Comparison: Compared to these similar compounds, 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring fused with a 2,6-difluorophenyl group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C10H7F2NOS
- Structure : The compound consists of a thiazole ring with a carbonyl group (-CHO) at the 5-position. The difluorophenyl group enhances lipophilicity, facilitating cellular penetration.
The biological activity of 2-(2,6-difluorophenyl)-1,3-thiazole-5-carbaldehyde is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential applications in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Bacillus subtilis
The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, 2-(2,6-difluorophenyl)-1,3-thiazole-5-carbaldehyde has demonstrated antifungal activity. Preliminary studies suggest it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for further exploration in antifungal drug discovery.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- Mechanism : The compound has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death.
Table 1: Summary of Biological Activities
| Activity Type | Tested Organisms/Cell Lines | Observations/Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition of growth |
| Antifungal | C. albicans, A. niger | Inhibition of fungal growth |
| Anticancer | MDA-MB-231, HepG2 | Induction of apoptosis; enhanced caspase activity |
Case Studies
- Anticancer Study : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound revealed that at 10 µM concentration, there was a notable increase in apoptosis markers compared to control groups.
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains using the agar diffusion method, showing zones of inhibition that confirmed its antimicrobial efficacy.
Q & A
Basic: What are the foundational synthetic routes for 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a 2,6-difluorophenyl-substituted thiourea with α-halo ketones or aldehydes to form the thiazole core. For example, Etoxazole—a structurally related acaricide—is synthesized by cyclizing 2,6-difluorophenyl derivatives with oxazole precursors under controlled conditions . The carbaldehyde group at position 5 can be introduced using formylation agents like DMF/POCl3 (Vilsmeier-Haack reaction) or via oxidation of hydroxymethyl intermediates. Evidence from benzimidazole synthesis (e.g., using sodium metabisulfite in DMF under nitrogen) suggests similar conditions may apply for stabilizing reactive aldehyde groups .
Basic: How is the carbaldehyde group characterized spectroscopically?
Methodological Answer:
The aldehyde proton in -NMR typically resonates as a singlet near δ 9.8–10.2 ppm, while the -NMR signal for the carbonyl group appears at ~190–195 ppm. IR spectroscopy confirms the presence of the aldehyde C=O stretch (~1700–1720 cm). For example, ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate in shows analogous carbonyl stretches at 1721 cm, which can guide interpretation for thiazole derivatives. Mass spectrometry (HRMS or ESI-MS) is critical for confirming molecular ion peaks and fragmentation patterns .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation often arises from competing reactions, such as over-oxidation or dimerization. Solvent selection plays a key role: polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions. highlights that minor products (e.g., 4c) form in DMSO-d, suggesting solvent deuteriation effects on reaction pathways. Temperature control (e.g., maintaining 40°C as in ’s Procedure C) and inert atmospheres (N) reduce oxidative degradation. Catalytic additives, such as NaSO, can stabilize aldehydes during cyclization .
Advanced: How do electronic effects of the 2,6-difluorophenyl group influence reactivity?
Methodological Answer:
The 2,6-difluorophenyl group is strongly electron-withdrawing due to inductive effects, which polarizes the thiazole ring and enhances electrophilicity at the carbaldehyde position. This increases susceptibility to nucleophilic attacks, such as condensations with amines to form Schiff bases. Comparative studies on benzodioxole carbaldehydes ( ) show that electron-deficient aryl groups accelerate reactions like aldol additions. Researchers should account for these effects when designing derivatives for pesticide activity (e.g., Etoxazole’s acaricidal properties linked to its electron-deficient aromatic system) .
Advanced: How to resolve discrepancies in reported 19F^{19}F19F-NMR data for this compound?
Methodological Answer:
Contradictions in -NMR shifts may arise from solvent effects, concentration, or impurities. For instance, deuterated solvents like DMSO-d () can shift fluorine signals slightly compared to CDCl. Researchers should standardize solvent systems and reference compounds (e.g., CFCl) for calibration. Impurity profiling via HPLC-MS can identify contaminants (e.g., unreacted 2,6-difluorophenyl precursors) that distort spectral data. Collaborative validation across labs using identical instrumentation (e.g., 400+ MHz NMR) is recommended.
Advanced: What strategies validate the regioselectivity of substitutions on the thiazole ring?
Methodological Answer:
Regioselectivity is confirmed via NOE (Nuclear Overhauser Effect) experiments in NMR and X-ray crystallography. For example, in , the positioning of the difluorophenyl group on Etoxazole’s oxazole ring was validated by crystallographic data. For thiazole derivatives, computational modeling (DFT calculations) predicts electron density distribution, guiding substitution patterns. Synthetic controls, such as blocking specific positions with protecting groups, can isolate desired products .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The carbaldehyde group is prone to oxidation and moisture-induced degradation. Storage under inert gas (Argon) at –20°C in amber vials is advised. ’s thiazole-carbaldehyde derivative specifies refrigeration but lacks explicit stability data; thus, accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) should be conducted. Stabilizers like BHT (butylated hydroxytoluene) may inhibit aldehyde oxidation .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Systematic modifications include:
- Core substitutions : Replacing the thiazole ring with oxazole (as in Etoxazole ) or imidazole.
- Functional group variations : Converting the aldehyde to oximes or hydrazones to assess bioactivity.
- Fluorine positioning : Testing mono- vs. di-fluorinated phenyl groups ( ’s difluorobenzodioxole derivatives illustrate positional effects).
High-throughput screening (HTS) and molecular docking against target proteins (e.g., mite growth inhibitors) can prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
